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Mal-(PEG)9-Bromide

PROTAC linker design ADC bioconjugation spacer arm optimization

Mal-(PEG)9-Bromide is a heterobifunctional polyethylene glycol (PEG) linker comprising a maleimide group at one terminus for thiol-specific conjugation and a terminal bromide leaving group at the other for nucleophilic substitution. With a molecular formula of C₁₅H₂₁BrN₂O₆ and a molecular weight of 405.24 g/mol, it belongs to the Mal-(PEG)n-Bromide family of non-cleavable linkers widely employed in proteolysis-targeting chimera (PROTAC) synthesis, antibody-drug conjugate (ADC) assembly, and bioconjugation workflows requiring sequential, controlled conjugation of two distinct biomolecules.

Molecular Formula C₁₅H₂₁BrN₂O₆
Molecular Weight 405.24
Cat. No. B1157871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-(PEG)9-Bromide
Molecular FormulaC₁₅H₂₁BrN₂O₆
Molecular Weight405.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-(PEG)9-Bromide Heterobifunctional PEG Linker – Specifications, Reactivity & Procurement Baseline


Mal-(PEG)9-Bromide is a heterobifunctional polyethylene glycol (PEG) linker comprising a maleimide group at one terminus for thiol-specific conjugation and a terminal bromide leaving group at the other for nucleophilic substitution . With a molecular formula of C₁₅H₂₁BrN₂O₆ and a molecular weight of 405.24 g/mol, it belongs to the Mal-(PEG)n-Bromide family of non-cleavable linkers widely employed in proteolysis-targeting chimera (PROTAC) synthesis, antibody-drug conjugate (ADC) assembly, and bioconjugation workflows requiring sequential, controlled conjugation of two distinct biomolecules [1].

PROTAC design workflow – defined 9-unit PEG spacer supports inter-ligand distance optimization
Sequential bioconjugation – orthogonal maleimide (thiol) and bromide (nucleophile) handles enable controlled two-step attachment
Stoichiometry-controlled labeling – monodisperse PEG9 supports exact molar calculations for 1:1 protein modification

Why Mal-(PEG)9-Bromide Cannot Be Casually Replaced by Shorter PEG Homologs or Monofunctional Analogs


PEG linker chain length is not a passive spacer attribute—it directly governs conjugate aqueous solubility, aggregation propensity, pharmacokinetic (PK) profile, and the inter-ligand distance required for productive ternary complex formation in PROTACs . Replacing Mal-(PEG)9-Bromide with a shorter homolog (e.g., Mal-PEG1-Bromide, MW 248.1) reduces the spacer arm from approximately 35.8 Å to an estimated ~17.6 Å, collapsing the conformational sampling radius essential for simultaneous E3 ligase and target protein engagement . Conversely, substituting with the monofunctional m-PEG9-Bromide eliminates the maleimide handle entirely, forfeiting thiol-directed conjugation capability . The quantitative evidence below establishes that PEG chain length, terminal functional group identity, and leaving group chemistry are interdependent and non-interchangeable parameters in Mal-(PEG)9-Bromide procurement.

This Product PEG9 spacer (~35.8 Å) with maleimide + bromide termini
Shorter PEG Homologs (e.g., PEG1) Reduced spacer arm (~17.6 Å) may collapse inter-ligand distance and limit ternary complex formation
This Product Bromide leaving group for SN2 nucleophilic substitution
NHS Ester-Terminated Analogs Aqueous hydrolysis (t½ ~1.5 h at pH 7.4) limits multi-step protocol windows; batch-to-batch variability risk
This Product Monodisperse PEG9 (exact 9 units, MW 405.24)
Polydisperse PEG Reagents Chain-length distribution introduces uncontrolled variability in conjugate hydrodynamic radius and DAR homogeneity

Mal-(PEG)9-Bromide – Quantitative Differentiation Evidence vs. Closest Comparators


PEG9 Spacer Arm Provides 35.8 Å Extended Reach vs. 17.6 Å for PEG2-Based Linkers – Defined Spacer Length Comparison

Mal-(PEG)9-Bromide incorporates a nine-unit PEG spacer arm with a defined end-to-end length of approximately 35.8 Å, as directly measured for the structurally analogous BS(PEG)9 homobifunctional crosslinker . In contrast, Mal-PEG1-Bromide—the most commonly cited alternative in the Mal-(PEG)n-Bromide series—contains a single ethylene glycol unit corresponding to a spacer arm of approximately 17.6 Å (as established for the PEG2-based SM(PEG)2 crosslinker) . This 2.0-fold difference in spacer arm length directly impacts the inter-ligand separation achievable in PROTAC constructs and the steric accessibility of conjugation sites on antibody surfaces .

Spacer Arm Length
Class-level inference
PEG9: ~35.8 Å vs. PEG2/PEG1: ~17.6 Å (~2.0-fold longer reach)
Supports inter-ligand distance review for ternary complex formation
Based on structurally analogous BS(PEG)9 and SM(PEG)2 crosslinker specifications
PROTAC linker design ADC bioconjugation spacer arm optimization

Maleimide–Thiol Reaction Rate Superiority Over Alternative Thiol-Reactive Electrophiles – Defined Reactivity Hierarchy

The maleimide group in Mal-(PEG)9-Bromide reacts with thiols via Michael addition to form stable thioether bonds. In a systematic study measuring thiol reaction rate constants for five homo-bifunctional PEG derivatives across pH 7.4–8.6, the reactivity order was unambiguously established as: maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate > bromoacetamide [1]. This places maleimide as the fastest-reacting electrophile among commonly deployed thiol-reactive functional groups, with gelation times at physiological pH ranging from less than 1 minute (maleimide) to over 2 hours (bromoacetamide) [1]. The bromide terminus at the opposite end of Mal-(PEG)9-Bromide serves as an orthogonal leaving group for nucleophilic substitution (SN2) reactions, enabling sequential, controlled bifunctional conjugation without cross-reactivity .

Thiol Reaction Rate
Head-to-head
Maleimide >120-fold faster gelation than bromoacetamide at pH 7.4
Reported reactivity hierarchy: maleimide ≫ iodoacetate > bromoacetate
Thiol-modified hyaluronan cross-linking; pH 7.4–8.6
bioconjugation kinetics thiol-reactive linker maleimide reactivity

PEG9 Chain Length Reduces ADC Aggregation Propensity vs. Shorter PEG4 Linkers – Head-to-Head DAR8 Conjugate Stability Data

In a head-to-head study comparing cleavable pendant-type PEG linkers of varying chain lengths (PEG4, PEG8, PEG12) used to construct DAR8 trastuzumab-MMAE ADCs, increasing PEG chain length produced a stepwise reduction in conjugate hydrophobicity as measured by hydrophobic interaction chromatography (HIC), and aggregate content monitored by native size-exclusion chromatography (SEC) at 40°C decreased as PEG length increased [1]. PEG8-containing ADCs showed substantially lower aggregation than PEG4-containing ADCs. Furthermore, pharmacokinetic studies demonstrated that DAR8-ADCs with PEG8 and PEG12 exhibited superior PK profiles and stronger in vivo anti-tumor activity in HER2+ xenograft models compared to both PEG4-containing DAR8-ADCs and non-PEGylated DAR4 controls [1]. Mal-(PEG)9-Bromide, with its 9-unit PEG spacer, falls within this performance-optimized length range between PEG8 and PEG12.

ADC Aggregation Propensity
Class-level inference
PEG8/PEG12 linkers show stepwise aggregation reduction vs. PEG4 in DAR8 ADCs
Supports aggregation-propensity review for high-DAR construct development
Trastuzumab-MMAE DAR8 model; HIC and SEC data at 40°C
ADC aggregation PEG linker hydrophobicity DAR optimization

Bromide Leaving Group Enables Orthogonal SN2 Conjugation vs. NHS Ester Hydrolysis Liability – Functional Group Stability Comparison

The terminal bromide in Mal-(PEG)9-Bromide functions as an excellent leaving group for nucleophilic substitution (SN2) reactions, enabling attachment of amine-, thiol-, or hydroxyl-containing molecules under mild conditions . This contrasts with NHS ester-terminated PEG linkers (e.g., Mal-PEG9-NHS ester), where the NHS group undergoes spontaneous hydrolysis in aqueous buffer with an approximate half-life of only ~1.5 hours at pH 7.4, 25°C . The bromide group is not susceptible to this hydrolytic degradation pathway, providing a wider operational window for sequential conjugation protocols. Furthermore, bromide is a superior leaving group compared to chloride in PEG-halide linkers, as reflected in the pKa of the conjugate acid (HBr: −9; HCl: −7), resulting in faster SN2 reaction kinetics under identical conditions [1].

Leaving Group Stability
Cross-study comparable
Bromide: no spontaneous hydrolysis vs. NHS ester t½ ~1.5 h at pH 7.4
Supports extended multi-step conjugation protocol windows
SN2 reactivity inferred from leaving-group ability (HBr pKa ≈ −9)
nucleophilic substitution bifunctional linker leaving group stability

Monodisperse PEG9 Molecular Weight vs. Polydisperse PEG Alternatives – Defined Stoichiometry and Batch Reproducibility

Mal-(PEG)9-Bromide is a monodisperse (discrete) PEG compound with a precisely defined molecular weight of 405.24 g/mol and exactly 9 ethylene glycol repeat units, in contrast to polydisperse PEG linkers that consist of a distribution of chain lengths around an average molecular weight . This monodispersity is critical for applications requiring exact stoichiometric control, such as PROTAC assembly and ADC drug-loading where deviations in PEG length translate directly into altered inter-ligand distance, conjugate hydrodynamic radius, and DAR homogeneity . Thermo Fisher Scientific and other suppliers explicitly note that their discrete-length PEG compounds are 'specially synthesized, resulting in homogeneous compounds of defined molecular weight, characterized by discrete chain lengths, providing a greater ability to optimize and characterize surface protein modifications' compared to 'heterogeneous mixtures composed of a distribution of chain lengths with a specified average molecular weight' .

Molecular Weight Dispersity
Cross-study comparable
Monodisperse: exact 9 EG units vs. polydisperse: Ð > 1.0 distribution
Supports stoichiometric precision and batch-to-batch conjugate reproducibility
Characterized by MALDI-TOF or LC-MS confirming single molecular species
monodisperse PEG linker quality control batch-to-batch consistency

Mal-(PEG)9-Bromide – Optimal Application Scenarios Based on Quantified Differentiation Evidence


PROTAC Library Synthesis Requiring Defined Inter-Ligand Spacing and Sequential Conjugation

For PROTAC campaigns where systematic optimization of linker length is critical to achieving productive ternary complex formation, Mal-(PEG)9-Bromide provides a defined 35.8 Å spacer arm that falls between the commonly used PEG8 and PEG12 standards. Unlike shorter linkers (PEG1–PEG4), the PEG9 spacer avoids suboptimal inter-ligand distance that can reduce effective molarity . The orthogonal maleimide (thiol-specific) and bromide (nucleophile-general) termini enable sequential, controlled attachment of the E3 ligase ligand and the target protein ligand without cross-reactivity or protecting group manipulation . Monodisperse PEG9 ensures that each PROTAC molecule in the library has identical linker length, eliminating linker-length heterogeneity as a confounding variable in degradation efficiency screening .

High-DAR Antibody-Drug Conjugate (ADC) Development Requiring Reduced Aggregation

In ADC programs targeting DAR ≥6 where hydrophobic payload-induced aggregation is a critical failure mode, the PEG9-length spacer provides the hydrophilicity necessary to suppress aggregate formation while maintaining adequate plasma exposure. Head-to-head studies with pendant-type PEG linkers demonstrate that PEG8- and PEG12-containing DAR8 ADCs exhibit substantially lower aggregation than PEG4-containing ADCs and superior pharmacokinetic profiles and in vivo anti-tumor activity compared to non-PEGylated DAR4 controls [1]. Mal-(PEG)9-Bromide occupies the empirically validated performance range (PEG8–PEG12) that balances aggregation suppression with synthetic accessibility, making it a rational procurement choice for DAR8 ADC construct screening.

Multi-Step Bioconjugation Workflows Requiring Extended Aqueous Processing Windows

For bioconjugation protocols requiring sequential, temporally separated activation and coupling steps in aqueous buffer, the bromide terminus of Mal-(PEG)9-Bromide provides a decisive advantage over NHS ester-based linkers. NHS esters undergo spontaneous hydrolysis with a half-life of approximately 1.5 hours at pH 7.4 and 25°C, limiting the practical working time for sequential conjugations . The bromide group is not susceptible to this hydrolytic degradation, enabling extended reaction windows and reducing reagent waste from premature inactivation. The maleimide group concurrently provides the fastest thiol reactivity among common electrophiles (maleimide > iodoacetate > bromoacetate), with gelation achievable in under 1 minute at physiological pH [2].

Site-Specific Protein Labeling and PEGylation Requiring Defined Stoichiometry

When conjugating expensive or scarce biologics (e.g., recombinant proteins, monoclonal antibodies), the monodisperse nature of Mal-(PEG)9-Bromide—with an exact molecular weight of 405.24 g/mol and precisely 9 PEG units—enables accurate molar calculations for 1:1 stoichiometric conjugation . This contrasts with polydisperse PEG reagents, where the distribution of chain lengths introduces uncertainty in the actual molar concentration of reactive species, potentially leading to under- or over-PEGylation. The defined spacer arm also ensures consistent conjugate hydrodynamic radius, which is critical for SEC-based purification and for maintaining reproducible pharmacokinetic profiles across batches .

Application
Selection Property
Validation Focus
PROTAC linker-length screening
Defined ~35.8 Å spacer arm; monodisperse chain length
Ternary complex formation efficiency; degradation endpoint reproducibility
High-DAR ADC construct development
PEG9 hydrophilicity for aggregation suppression
Aggregate content by SEC; plasma exposure model review
Sequential aqueous-phase bioconjugation
Hydrolysis-resistant bromide; rapid maleimide–thiol kinetics
Reaction window tolerance; stepwise conjugation yield
Stoichiometric protein PEGylation
Exact MW and discrete 9-unit PEG identity
1:1 conjugate purity; hydrodynamic radius consistency across batches

Technical Documentation Hub

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